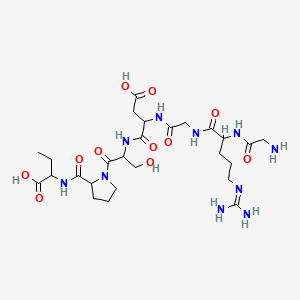

H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH is a heptapeptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, serine, proline, and cysteine. This peptide is known for its integrin-binding properties, making it a significant molecule in various biological processes, particularly in cell adhesion and signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The peptide is then purified using techniques like HPLC (high-performance liquid chromatography) and lyophilized for storage .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Cysteinrest kann durch Oxidation Disulfidbrücken bilden, was für die strukturelle Stabilität des Peptids entscheidend ist.

Reduktion: Disulfidbrücken können mit Reduktionsmitteln wie DTT (Dithiothreitol) oder TCEP (Tris(2-carboxyethyl)phosphin) wieder zu freien Thiolen reduziert werden.

Substitution: Das Peptid kann modifiziert werden, indem bestimmte Aminosäuren substituiert werden, um seine Eigenschaften oder Funktionalität zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder atmosphärischer Sauerstoff können unter milden Bedingungen verwendet werden.

Reduktion: DTT oder TCEP in wässrigen Puffern bei neutralem pH-Wert.

Substitution: Gelenkte Mutagenese oder chemische Synthesetechniken.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Disulfid-verbrückten Dimeren oder höhergeordneten Strukturen.

Reduktion: Regeneration freier Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderter biologischer Aktivität

Wissenschaftliche Forschungsanwendungen

H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Spielt eine entscheidende Rolle bei Zellhaftungsstudien, insbesondere beim Verständnis von Integrin-vermittelten Signalwegen.

Medizin: Wird auf sein Potenzial in der Wundheilung, Gewebezüchtung und als Therapeutikum bei Krankheiten untersucht, die mit Zellhaftung und -migration zusammenhängen.

Industrie: Wird bei der Entwicklung von Biomaterialien und Oberflächenbeschichtungen eingesetzt, um die Zelladhäsion und -proliferation zu verbessern

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Interaktion mit Integrinrezeptoren auf der Zelloberfläche. Das Peptid bindet an die Integrinrezeptoren und löst eine Kaskade von intrazellulären Signalwegen aus, die die Zellhaftung, -migration und -proliferation regulieren. Der Cysteinrest spielt eine entscheidende Rolle bei der Bildung von Disulfidbrücken, die die Struktur des Peptids stabilisieren und seine Bindungsaffinität erhöhen .

Wirkmechanismus

H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH exerts its effects primarily through its interaction with integrin receptors on the cell surface. The peptide binds to the integrin receptors, triggering a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The cysteine residue plays a critical role in forming disulfide bonds, which stabilize the peptide’s structure and enhance its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-Arg-Gly-Asp-Ser-OH: Ein Tetrapeptid, das für seine Rolle bei der Zellhaftung bekannt ist.

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OH: Ein weiteres Peptid mit Zellhaftungseigenschaften.

DOTA-Arg-Gly-Asp-Ser-Pro-Lys-COOH: Wird in der molekularen Bildgebung und in der gezielten Wirkstoffabgabe verwendet

Einzigartigkeit

H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH ist aufgrund seiner Heptapeptidstruktur einzigartig, die im Vergleich zu kürzeren Peptiden ein höheres Maß an Spezifität und Stabilität bei der Bindung an Integrinrezeptoren bietet. Das Vorhandensein von Cystein ermöglicht die Bildung von Disulfidbrücken, wodurch die strukturelle Integrität und die funktionelle Vielseitigkeit verbessert werden .

Eigenschaften

Molekularformel |

C26H44N10O11 |

|---|---|

Molekulargewicht |

672.7 g/mol |

IUPAC-Name |

3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-(1-carboxypropylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H44N10O11/c1-2-13(25(46)47)34-23(44)17-6-4-8-36(17)24(45)16(12-37)35-22(43)15(9-20(40)41)33-19(39)11-31-21(42)14(32-18(38)10-27)5-3-7-30-26(28)29/h13-17,37H,2-12,27H2,1H3,(H,31,42)(H,32,38)(H,33,39)(H,34,44)(H,35,43)(H,40,41)(H,46,47)(H4,28,29,30) |

InChI-Schlüssel |

WLLOJLGYBQFMDB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B12117322.png)

![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)

![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)

![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)

![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)

![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)